molecular formula C15H25N5O2 B7065820 N-(1-methylpyrazol-4-yl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide

N-(1-methylpyrazol-4-yl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide

Cat. No.: B7065820
M. Wt: 307.39 g/mol
InChI Key: QQOAMIAUFLXTSL-UHFFFAOYSA-N
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Description

N-(1-methylpyrazol-4-yl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-18-12-14(10-16-18)17-15(21)20-6-4-19(5-7-20)11-13-2-8-22-9-3-13/h10,12-13H,2-9,11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOAMIAUFLXTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)N2CCN(CC2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpyrazol-4-yl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 1-methyl-1H-pyrazole, through cyclization reactions.

    Attachment of the oxane moiety: This step might involve the reaction of the pyrazole derivative with an oxane-containing reagent under specific conditions.

    Formation of the piperazine core:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpyrazol-4-yl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential use as a lead compound in drug discovery for treating various diseases.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methylpyrazol-4-yl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could modulate biological pathways by binding to active sites or altering protein functions. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methylpyrazol-4-yl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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